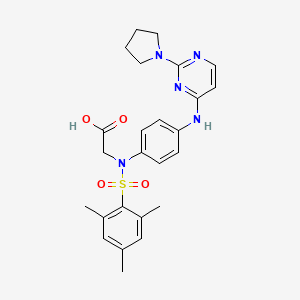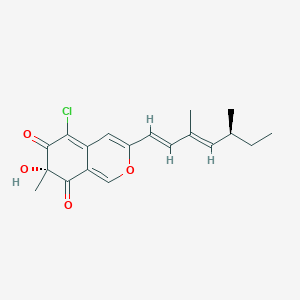
DF-461
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DF-461 is a squalene synthase inhibitor.
Aplicaciones Científicas De Investigación
Squalene Synthase Inhibition and Cholesterol Synthesis : DF-461 has been identified as a potent squalene synthase inhibitor. It exhibits high hepatic selectivity and significant inhibitory activity against rat hepatic cholesterol synthesis. This property makes it a potential candidate for influencing cholesterol levels in the body and possibly impacting lipid-related disorders (Ichikawa et al., 2013).
DF-461's Structural and Pharmacokinetic Properties : Structural-activity studies on the trifluoromethyltriazolobenzoxazepine series, to which DF-461 belongs, have led to insights into optimizing its pharmacokinetic properties. These studies contribute to understanding how DF-461 can be effectively utilized in therapeutic applications (Ichikawa et al., 2013).
Potential for Plasma Lipid Lowering : In addition to its squalene synthase inhibitory activity, DF-461 has shown efficacy in plasma lipid lowering in nonrodent repeated dose studies. This suggests its potential utility in managing plasma lipid levels and associated conditions (Ichikawa et al., 2013).
Propiedades
Número CAS |
937051-40-6 |
|---|---|
Nombre del producto |
DF-461 |
Fórmula molecular |
C20H14Cl2F3N3O4 |
Peso molecular |
488.24 |
Nombre IUPAC |
2-[(4R,6S)-8-Chloro-6-(2-chloro-3-methoxyphenyl)-1-(trifluoromethyl)-4H,6H-[1,2,4]triazolo[4,3-a][4,1]benzoxazepin-4-yl]acetic acid |
InChI |
InChI=1S/C20H14Cl2F3N3O4/c1-31-13-4-2-3-10(16(13)22)17-11-7-9(21)5-6-12(11)28-18(14(32-17)8-15(29)30)26-27-19(28)20(23,24)25/h2-7,14,17H,8H2,1H3,(H,29,30)/t14-,17-/m1/s1 |
Clave InChI |
QHQPTCVXOHKDJV-RHSMWYFYSA-N |
SMILES |
O=C(O)C[C@@H]1C2=NN=C(C(F)(F)F)N2C3=CC=C(Cl)C=C3[C@@H](C4=CC=CC(OC)=C4Cl)O1 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
DF-461; DF 461; DF461; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-prop-2-ynyliminopropoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide](/img/structure/B607005.png)






